

Application Note: Mass Spectrometry

Characterization of (4-Methylpiperidin-1-yl)acetic acid

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Compound of Interest

Compound Name: (4-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1598923

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Abstract

This application note details the mass spectrometric characterization of **(4-Methylpiperidin-1-yl)acetic acid**, a substituted piperidine derivative. Due to its polar nature, containing both a tertiary amine and a carboxylic acid functional group, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable techniques for its analysis. This document provides protocols for both approaches, including predicted fragmentation patterns and key mass-to-charge ratios (m/z) for identification and quantification.

Introduction

(4-Methylpiperidin-1-yl)acetic acid is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation, offers high specificity and sensitivity for the analysis of such small molecules. This note outlines the expected mass spectral behavior and provides detailed protocols for its analysis by LC-MS/MS and GC-MS.

Chemical Properties

Property	Value	Reference
Chemical Formula	C8H15NO2	[1][2]
Molecular Weight	157.21 g/mol	[1][2]
Synonyms	2-(4-methylpiperidyl)acetic acid, 4-methyl-1-piperidineacetic acid	[1][2]

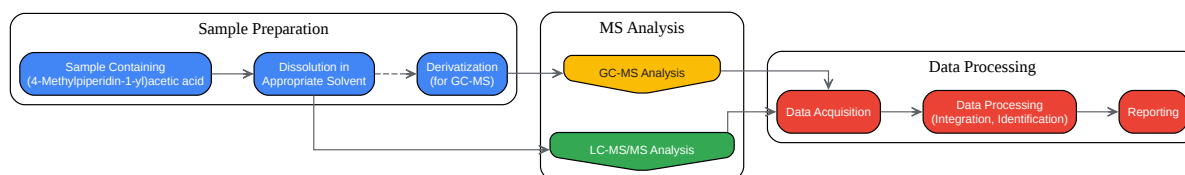
Predicted Mass Spectral Data

Based on the structure of **(4-Methylpiperidin-1-yl)acetic acid**, the following ions are predicted in positive and negative ion mode electrospray ionization (ESI).

Table 1: Predicted m/z of Parent and Fragment Ions in ESI-MS

Ion Type	Predicted m/z	Proposed Structure/Fragment	Ionization Mode
[M+H] ⁺	158.1176	Protonated parent molecule	Positive
[M-H] ⁻	156.1029	Deprotonated parent molecule	Negative
Fragment 1	114.1019	Loss of COOH (decarboxylation) from [M+H] ⁺	Positive
Fragment 2	98.1066	Alpha-cleavage: loss of the acetic acid group from the piperidine nitrogen	Positive
Fragment 3	57.0702	Further fragmentation of the piperidine ring	Positive
Fragment 4	112.0869	Loss of CO ₂ from [M-H] ⁻	Negative

Experimental Workflow



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Caption: Experimental workflow for the MS characterization.

Protocols

Protocol 1: LC-MS/MS Analysis

This protocol is suitable for the direct analysis of **(4-Methylpiperidin-1-yl)acetic acid** in aqueous and organic samples.

1. Sample Preparation:

- Dissolve the sample in a mixture of water and methanol (50:50 v/v) to a final concentration of 1 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:

- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: 95% B
- 7-7.1 min: 95% to 5% B
- 7.1-10 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transitions (Predicted):
 - Precursor Ion (m/z): 158.1
 - Product Ions (m/z): 114.1, 98.1
- Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.

Protocol 2: GC-MS Analysis (with Derivatization)

This protocol is suitable for volatile and semi-volatile matrices and requires derivatization to improve the chromatographic properties of the analyte.

1. Derivatization (Silylation):

- Dry the sample completely under a stream of nitrogen.
- Add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 μ L of pyridine.
- Heat the mixture at 70 °C for 30 minutes.

2. Gas Chromatography Conditions:

- Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.

- Scan Range: m/z 40-450.

Conclusion

The protocols described in this application note provide a robust starting point for the mass spectrometric characterization of **(4-Methylpiperidin-1-yl)acetic acid**. The LC-MS/MS method is recommended for its high sensitivity and specificity for direct analysis in complex matrices. The GC-MS method, following derivatization, offers an alternative for volatile sample analysis. The predicted fragmentation patterns and m/z values will aid in the identification and method development for this compound.

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References

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